What is the chemical structure and IUPAC name of Hexachloro-1,3-butadiene?
What is the chemical structure and IUPAC name of Hexachloro-1,3-butadiene?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexachloro-1,3-butadiene (HCBD), a chlorinated aliphatic diene. The document details its chemical identity, physicochemical properties, synthesis, and relevant experimental protocols for its analysis. Particular emphasis is placed on providing structured data and clear methodologies for scientific application.
Chemical Structure and IUPAC Nomenclature
Hexachloro-1,3-butadiene is a synthetic organochlorine compound. Structurally, it is a butadiene molecule where all hydrogen atoms have been substituted with chlorine atoms.
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IUPAC Name: 1,1,2,3,4,4-hexachlorobuta-1,3-diene[1]
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Common Synonyms: HCBD, Perchlorobutadiene, Dolen-Pur[2][3][4]
Caption: Skeletal and ball-and-stick model of Hexachloro-1,3-butadiene.
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for Hexachloro-1,3-butadiene, facilitating easy comparison and reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄Cl₆ | [2][5] |
| Molecular Weight | 260.76 g/mol | [5][6] |
| Appearance | Colorless liquid | [5] |
| Odor | Mild, turpentine-like | [5][6] |
| Melting Point | -22 to -19 °C | [5][7] |
| Boiling Point | 210 to 220 °C | [5][8] |
| Density | 1.665 g/mL at 25 °C | [5][7] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [5][7] |
| Water Solubility | Insoluble (approx. 2.55-3.20 mg/L) | [5][9] |
| Log Kow | 4.78 | [9] |
Table 2: Toxicological Data and Exposure Limits
| Parameter | Value | Species | Reference(s) |
| Oral LD₅₀ | 90 mg/kg | Rat | [10] |
| Carcinogenicity | Possible human carcinogen (Group C) | EPA | [5] |
| Confirmed animal carcinogen (A3) | ACGIH | [5] | |
| Target Organs | Kidneys, Liver, Central Nervous System | - | [5][11] |
| NIOSH REL | TWA 0.02 ppm (0.24 mg/m³) [skin] | - | [5][7] |
| ACGIH TLV | TWA 0.02 ppm | - | [8][12] |
Synthesis and Industrial Production
Hexachloro-1,3-butadiene is not typically produced intentionally in most parts of the world, including the United States and Europe.[13] It is primarily generated as a waste by-product during the large-scale production of other chlorinated hydrocarbons through a process known as chlorinolysis.[5]
Key industrial processes that generate HCBD as a by-product include the manufacturing of:
Direct synthesis can be achieved through the high-temperature chlorination of butane or butadiene derivatives.[5][13] However, due to sufficient quantities being available from its by-product streams, direct synthesis is not the primary source.[5] The HCBD generated as a by-product can be recovered and recycled for various commercial applications.[11][14]
Caption: Industrial routes to Hexachloro-1,3-butadiene.
Experimental Protocols
The analysis of Hexachloro-1,3-butadiene, particularly in environmental matrices, requires sensitive and specific analytical methods due to its persistence and toxicity at low concentrations. Gas chromatography is the cornerstone of HCBD analysis.
Analysis of HCBD in Air: NIOSH Method 2543
This method is designed for the determination of HCBD in workplace air.[8][13]
1. Sampling:
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Sampler: A glass tube containing two sections of XAD-2 sorbent (150 mg front, 75 mg back).[8]
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Flow Rate: Calibrated personal sampling pumps are used to draw air through the sorbent tube at a precise flow rate between 0.05 and 0.2 L/min.[8]
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Sample Volume: A total air volume of 1 to 100 liters is collected.[8]
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Post-Sampling: The ends of the tube are capped and the sample is stored in the dark. Sample stability is approximately 28 days at 0°C.[13]
2. Sample Preparation:
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Desorption: The front and back sorbent sections are transferred to separate vials.
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Extraction: 2 mL of hexane is added to each vial.[13] The vials are then placed in an ultrasonic bath for 1 hour to facilitate the extraction of HCBD from the sorbent.[13]
3. Instrumental Analysis:
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Technique: Gas Chromatography with Electron Capture Detection (GC-ECD).[13]
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Injection: A 1 µL aliquot of the hexane extract is injected into the GC.[13]
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Column: A suitable capillary column, such as a DB-210 or Nukol, is used for separation.[13]
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Temperatures:
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Injector: 150 °C
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Column: 135 °C
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Detector: 250 °C[13]
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Carrier Gas: Argon at a flow rate of 30 mL/min.[13]
4. Calibration and Quantification:
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Standards: A calibration curve is generated by preparing a series of standard solutions of HCBD in hexane.[8]
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Quantification: The concentration of HCBD in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve. The final concentration is reported in mg/m³ of air.[8]
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Detection Limit: The estimated limit of detection (LOD) for this method is 0.02 µg per sample.[8][13]
Analysis of HCBD in Water by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for analyzing HCBD in water samples, offering lower detection limits than GC-ECD.[12][15]
1. Sample Collection and Preservation:
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Collection: Water samples are collected in glass vials, ensuring no headspace.
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Preservation: To prevent biological degradation of HCBD, samples can be preserved by adding hydrochloric acid (HCl) or copper sulfate.[12]
2. Extraction (Liquid-Liquid Extraction Protocol):
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Standard Spiking: A known volume of the water sample (e.g., 1 L) is placed in a separatory funnel. A surrogate standard (e.g., Phenanthrene-d10) is added to monitor extraction efficiency.[15]
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Solvent Addition: 60 mL of a suitable organic solvent, such as dichloromethane, is added to the funnel.[15]
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Extraction: The funnel is shaken vigorously for 1-2 minutes and then allowed to stand for approximately 10 minutes for phase separation.[15] This process is typically repeated two more times with fresh solvent, and the organic layers are combined.
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Drying: The combined organic extract is passed through anhydrous sodium sulfate to remove any residual water.
3. Concentration and Analysis:
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Concentration: The extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.[15]
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Instrument: An Agilent GC7890A coupled with a 5975 MSD or a similar system is used.[15]
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Column: A DB-5MS capillary column (30m × 0.25mm ID, 0.25µm film thickness) provides good separation.[15]
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Injection: A 1-2 µL sample is injected in splitless mode.
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GC Program: A typical temperature program starts at a lower temperature (e.g., 120°C), holds for 2 minutes, and then ramps up to a final temperature of around 320°C.
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MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[12] Key ions for HCBD include m/z 223, 225, and 260.[12]
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Quantification: Isotope dilution or an external standard calibration method is used for quantification. Method detection limits can be as low as 0.004 µg/L.[15]
Caption: General experimental workflow for water sample analysis.
References
- 1. SU199869A1 - METHOD OF OBTAINING HEXACHLORBUTADIENE-1,3 - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. NIOSH Analytical Methods - H [mdcampbell.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. cdc.gov [cdc.gov]
- 8. eurochlor.org [eurochlor.org]
- 9. epa.gov [epa.gov]
- 10. Hexachloro-1,3-butadiene | 87-68-3 [chemicalbook.com]
- 11. [Research progress on analytical methods for the determination of hexachlorobutadiene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page:NIOSH Manual of Analytical Methods - 2543.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 13. Page loading... [guidechem.com]
- 14. jst-haui.vn [jst-haui.vn]
- 15. dioxin20xx.org [dioxin20xx.org]
